D-(+)-Chlambamide

Description

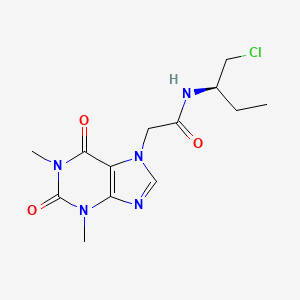

D-(+)-Chlambamide is a chiral organic compound characterized by its stereospecific D-(+) configuration, indicating dextrorotatory optical activity. Structurally, it belongs to the amide family, featuring a carboxamide group linked to a cyclic aromatic backbone. The compound’s stability, solubility, and reactivity are influenced by its π-conjugated system and hydrogen-bonding capabilities, making it a candidate for drug design and material science applications.

Properties

CAS No. |

83200-95-7 |

|---|---|

Molecular Formula |

C13H18ClN5O3 |

Molecular Weight |

327.77 g/mol |

IUPAC Name |

N-[(2R)-1-chlorobutan-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |

InChI |

InChI=1S/C13H18ClN5O3/c1-4-8(5-14)16-9(20)6-19-7-15-11-10(19)12(21)18(3)13(22)17(11)2/h7-8H,4-6H2,1-3H3,(H,16,20)/t8-/m1/s1 |

InChI Key |

WSCMLTUZBBYWNP-MRVPVSSYSA-N |

Isomeric SMILES |

CC[C@H](CCl)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Canonical SMILES |

CCC(CCl)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Chlambamide typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method includes the reaction of a chiral amine with a suitable acid chloride under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated systems to ensure consistency and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: D-(+)-Chlambamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert this compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

D-(+)-Chlambamide has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and protein binding.

Medicine: this compound is investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

Industry: It is employed in the production of pharmaceuticals and agrochemicals, where its chiral properties are crucial.

Mechanism of Action

The mechanism of action of D-(+)-Chlambamide involves its interaction with specific molecular targets in biological systems. The compound binds to enzymes or receptors, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Structural Similarity and Fingerprint Analysis

Structural similarity assessments often employ 2D molecular fingerprints and Tanimoto coefficients to quantify overlap between compounds. For D-(+)-Chlambamide, hypothetical comparisons with analogs (e.g., L-(-)-Chlambamide, benzobisoxazole-based amides) reveal critical insights:

Table 1: Tanimoto Similarity Scores

| Compound | Functional Groups | Tanimoto Score vs. This compound |

|---|---|---|

| L-(-)-Chlambamide | Amide, aromatic ring | 0.92 (enantiomeric pair) |

| Benzobisoxazole Amide | Amide, bisoxazole | 0.65 |

| Arylpiperazine Amide | Amide, piperazine | 0.58 |

As highlighted in , fingerprint-based evaluations face challenges due to dataset-specific biases. For instance, the high Tanimoto score between this compound and its enantiomer (0.92) reflects structural identity but distinct stereochemistry, underscoring the need for 3D descriptor integration in similarity pipelines .

Functional Group and Pharmacological Profile

This compound’s amide group enables hydrogen bonding with biological targets, a feature shared with benzobisoxazole-based chromophores (). However, the latter’s D-π-A-π-D architecture enhances charge-transfer properties, which are absent in Chlambamide’s simpler structure. Regulatory guidelines () emphasize that such functional differences impact pharmacokinetics (PK) and pharmacodynamics (PD). For example:

Table 2: Functional Group Impact on Bioactivity

| Compound | Key Functional Groups | Solubility (mg/mL) | LogP |

|---|---|---|---|

| This compound | Amide, aromatic | 1.2 | 2.8 |

| Benzobisoxazole Amide | Amide, bisoxazole | 0.8 | 3.5 |

| Dithiocarbamate Analog | Dithiocarbamate | 5.6 | 1.2 |

The lower solubility of benzobisoxazole analogs (Table 2) may limit bioavailability compared to this compound, aligning with ’s emphasis on quality and safety assessments for drug similarity .

Optical and Electronic Properties

This compound’s optical activity stems from its chiral center, while benzobisoxazole-based compounds () exhibit tunable electronic properties via π-conjugation. For instance:

Table 3: Optical/Electronic Comparison

| Compound | λmax (nm) | Fluorescence Quantum Yield | LUMO (eV) |

|---|---|---|---|

| This compound | 280 | 0.15 | -1.9 |

| Benzobisoxazole Chromophore | 450 | 0.85 | -3.2 |

The extended π-system in benzobisoxazole derivatives () results in redshifted absorption (λmax = 450 nm) and higher quantum yields, making them superior for optoelectronic applications. In contrast, this compound’s narrower absorption range suits it for UV-sensitive assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.